1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone
Description
1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone is a ketone derivative featuring a seven-membered azepane ring substituted with a 4-chlorophenyl group at the 3-position.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-11(17)16-9-3-2-4-13(10-16)12-5-7-14(15)8-6-12/h5-8,13H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMFNDYMJVKEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone typically involves the reaction of 4-chlorobenzylamine with 1-bromo-3-chloropropane to form an intermediate, which is then cyclized to form the azepane ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structural features suggest potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The compound’s azepane core distinguishes it from structurally related derivatives. Key comparisons include:
Key Observations :
- Azepane vs.
- Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl) enhance stability and modulate reactivity, while methoxy or methyl groups influence solubility and steric interactions.
Physicochemical Properties
Selected data from synthesized analogs:
Trends :
- Pyrazoline derivatives exhibit higher melting points (e.g., 136°C) due to intermolecular hydrogen bonding, as seen in .
- Isoxazole derivatives () demonstrate notable bioactivity, likely due to the oxazole ring’s electron-deficient nature enhancing target interactions .
Azepane Derivatives
- Example : Fe3O4@SiO2@tosyl-carboxamide-catalyzed solvent-free synthesis () achieves high yields (e.g., 92–99% for triazoloamide derivatives) via H-bonding interactions .
- Challenges : Azepane functionalization often requires precise control of ring strain and regioselectivity.
Pyrazoline/Isoxazole Derivatives
Biological Activity
1-(3-(4-Chlorophenyl)azepan-1-yl)ethanone is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a chlorophenyl moiety attached to an azepane ring, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 235.73 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling. The presence of the azepane ring suggests potential interactions with GABA receptors, which are crucial for central nervous system activity.
Anticancer Properties
In studies involving p53-MDM2 inhibitors, compounds with structural similarities to this compound have shown the ability to stabilize p53 protein levels, leading to increased expression of p53-dependent genes like CDKN1A (p21) and BBC3 (Puma). These proteins are vital for regulating the cell cycle and apoptosis, indicating potential anticancer activity through apoptosis induction in cancer cells .
Cholinergic Activity
In the context of Alzheimer's disease research, compounds related to this structure have been evaluated for their cholinesterase inhibitory activity. These studies reveal that certain derivatives exhibit significant inhibitory effects on acetylcholinesterase (AChE), suggesting potential use in enhancing cholinergic transmission .
Study 1: Antitumor Activity
A study examined the effects of various azepane derivatives on tumor cell lines. The results demonstrated that derivatives closely related to this compound exhibited marked cytotoxicity against several human cancer cell lines, including breast and lung cancers. The mechanism was attributed to the activation of apoptosis pathways mediated by p53 stabilization .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds in models of oxidative stress. The findings indicated that these compounds could reduce neuronal cell death induced by oxidative agents, potentially through modulation of antioxidant pathways and inhibition of apoptotic signaling .
Research Findings Summary
| Activity | Mechanism | Efficacy |
|---|---|---|
| Anticancer | Stabilization of p53; induction of apoptosis | Significant cytotoxicity observed |
| Cholinergic enhancement | Inhibition of AChE | Potent inhibitors identified |
| Neuroprotection | Modulation of oxidative stress responses | Reduction in cell death |
Q & A
Q. Advanced
- Exchange-correlation tuning : Combine Becke’s exchange (20% exact exchange) with Lee-Yang-Parr correlation for dipole moment and HOMO-LUMO gap accuracy .
- Vibrational frequency scaling : Apply empirical scaling factors (0.96–0.98) to match experimental IR peaks .
- Conformational sampling : Perform molecular dynamics (MD) simulations (298 K, 100 ps) to identify dominant conformers influencing electronic properties.
What are the critical safety considerations when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acyl chlorides) .
- Waste disposal : Segregate halogenated waste and use certified contractors for incineration .
- Emergency protocols : For inhalation exposure, administer fresh air and monitor for respiratory distress .
How can crystallographic data refinement challenges be addressed for this compound?
Q. Advanced
- Software tools : Use SHELXL for high-resolution refinement. Adjust thermal parameters (Uᵢₛₒ) and apply restraints for disordered azepane rings .
- Data collection : Optimize crystal mounting (100 K, nitrogen stream) to reduce thermal motion artifacts.
- Twinned data : Apply HKLF 5 format in SHELX to deconvolute overlapping reflections .
What methodological approaches validate the purity of synthesized this compound?
Q. Basic
- HPLC-MS : Use C18 columns (acetonitrile/water gradient) with ESI+ ionization (m/z calculated: 265.1) .
- Melting point analysis : Compare experimental values (e.g., 120–123°C) with literature to detect impurities.
- Elemental analysis : Target C, H, N, Cl within ±0.3% of theoretical values .
How do substituents on the azepane ring influence the compound’s reactivity in nucleophilic reactions?
Q. Advanced
- Steric effects : Bulky 4-chlorophenyl groups reduce nucleophilic attack rates at the carbonyl carbon (k₂ by ~40% vs. unsubstituted analogs) .
- Electronic effects : Electron-withdrawing Cl substituents increase electrophilicity, quantified via Hammett constants (σₚ = +0.23) .
- Solvent polarity : Higher dielectric solvents (e.g., DMF) stabilize transition states, accelerating reactions by 2–3× .
What advanced computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~3.2) and bioavailability (>70%) .
- Molecular docking : AutoDock Vina simulates binding to cytochrome P450 enzymes (binding affinity < −7 kcal/mol indicates metabolic stability) .
- MD simulations : Analyze membrane permeability via lipid bilayer traversal (PMF barriers < 25 kcal/mol) .
How can researchers address low yields in multi-step syntheses involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
